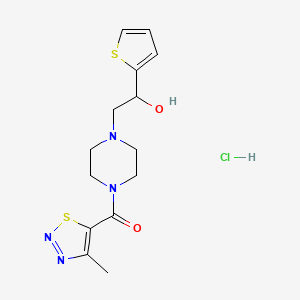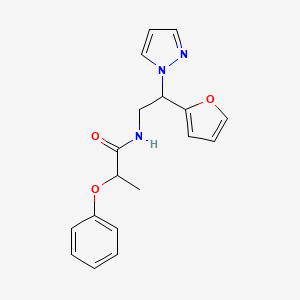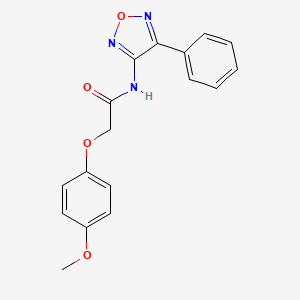![molecular formula C23H13BrN4O4 B2412705 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-bromophenyl)phthalazin-1(2H)-one CAS No. 1291852-24-8](/img/structure/B2412705.png)
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-bromophenyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzodioxol group, an oxadiazol group, a bromophenyl group, and a phthalazinone group . Each of these groups contributes to the overall properties of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxol, oxadiazol, bromophenyl, and phthalazinone groups suggests that this molecule may have interesting electronic and steric properties .Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly how this compound would react. Its reactivity would likely be influenced by the presence of the various functional groups, and could potentially be manipulated by changing the conditions or using different reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Synthesis and Characterization
Phthalazinone Derivatives Synthesis : This compound is involved in the synthesis of various phthalazinone derivatives, including 1,2,4-Triazol-3-yl, 1,3,4-oxadiazol-2-yl, and others, showcasing its versatility in chemical synthesis (Mahmoud et al., 2012).
Structural Analysis : Research on related compounds, such as 4-({[4-Amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone, provides insights into their molecular structure and intermolecular interactions, which can be relevant for the understanding of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-2-(3-Bromophenyl)phthalazin-1(2H)-one (Fun et al., 2011).
Antimicrobial Activity
- Antimicrobial Derivatives : The synthesis of 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and other derivatives of this compound is significant for their potential antimicrobial activities (El-Hashash et al., 2012). Similarly, other derivatives have been explored for their antimicrobial properties, indicating the potential of this compound in developing new antimicrobial agents (Sridhara et al., 2010).
Chemical Transformations
- Derivative Synthesis : Research on 3-Benzylidene Phthalide as a precursor for synthesizing new 1,3,4-oxadiazole derivatives highlights the diverse chemical transformations possible with compounds like 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-2-(3-Bromophenyl)phthalazin-1(2H)-one (Younis, 2011).
Additional Studies
Crystal Structure Studies : Understanding the crystal structure of similar compounds aids in comprehending the molecular architecture and potential applications of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-2-(3-Bromophenyl)phthalazin-1(2H)-one (Kumara et al., 2017).
Antibacterial Activity : Further studies on related compounds, such as oxadiazolo[1,3,5]triazine and 1,2,4-triazolo derivatives, demonstrate their antibacterial activity, suggesting similar potential for the compound (Mulwad & Chaskar, 2006).
Analgesic and Anti-inflammatory Activities : Investigations into new 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring and their analgesic and anti-inflammatory activities provide insights into the therapeutic potential of related compounds (Dewangan et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-bromophenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13BrN4O4/c24-14-4-3-5-15(11-14)28-23(29)17-7-2-1-6-16(17)20(26-28)22-25-21(27-32-22)13-8-9-18-19(10-13)31-12-30-18/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEBOSMKDUHERP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NN(C(=O)C5=CC=CC=C54)C6=CC(=CC=C6)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13BrN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-bromophenyl)phthalazin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(Thiophen-2-yl)methyl]carbamoyl}ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2412624.png)


![2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412628.png)


![3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2412632.png)
![N-(3-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2412633.png)

![methyl 2-({[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2412637.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2412639.png)
![(5-chloro-2-methoxyphenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2412645.png)